5-benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one is a synthetic organic compound with the molecular formula and a molecular weight of approximately 401.46 g/mol. This compound is classified under quinazoline derivatives, which are known for their diverse biological activities, including potential applications in medicinal chemistry as kinase inhibitors and for other therapeutic uses .
The synthesis of 5-benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one typically involves multi-step organic reactions. The following methods outline the general approach:
The molecular structure of 5-benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one can be represented by its structural formula, showcasing the arrangement of atoms within the molecule. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 401.46 g/mol |
| IUPAC Name | 5-benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one |
| Canonical SMILES | CCOC1=CC=CN=C(N=C1)N(C)C2=NC(=O)C=C(N)C2=C(C=CC=C(C)C)=C(C)C |
5-benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one can undergo several chemical reactions:
The mechanism of action for 5-benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one primarily involves its interaction with specific biological targets, such as enzymes or receptors:
The physical properties of 5-benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one include:
| Property | Value |
|---|---|
| Appearance | Solid |
| Solubility | Soluble in organic solvents; limited solubility in water |
Key chemical properties include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Stability | Stable under standard conditions but sensitive to strong oxidizing agents |
5-benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one has potential applications in various scientific fields:
This comprehensive analysis highlights the significance of 5-benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one in both synthetic chemistry and potential therapeutic applications.
CAS No.: 11003-57-9
CAS No.: 83324-51-0
CAS No.:
CAS No.: 73545-11-6
CAS No.: 2034366-97-5